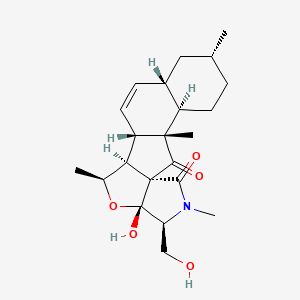

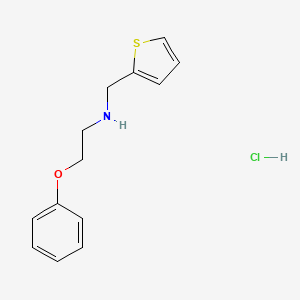

(+)-Fusarisetin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

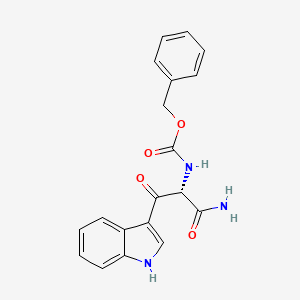

(+)-Fusarisetin A is a natural product isolated from the fungus Fusarium sp. It is a member of the fusaric acid family of compounds, which are known to have a wide range of biological activities. (+)-Fusarisetin A has been studied extensively in the laboratory and has been shown to have anti-inflammatory, anti-cancer, anti-bacterial and anti-fungal activities. In addition, (+)-Fusarisetin A has been used in the laboratory to study the biochemical and physiological effects of fusaric acid derivatives. The purpose of

Wissenschaftliche Forschungsanwendungen

Cancer Migration Inhibition : Fusarisetin A shows remarkable bioactivities as a potent cancer migration inhibitor. It has been shown to inhibit different types of cell migration in vitro and ex vivo, with significant potency observed in the C(5) epimer of (+)-Fusarisetin A (Xu et al., 2012).

Synthesis Methods : Several studies have focused on the synthesis of (+)-Fusarisetin A, exploring different methods such as the intramolecular Pauson-Khand reaction and oxidative radical cyclization. These methods are crucial for enabling further analogue synthesis and biological evaluation (Huang et al., 2013), (Yin & Gao, 2013).

Biomimetic Synthesis : Biomimetic approaches have been employed in the synthesis of equisetin and (+)-Fusarisetin A, supporting the hypothesis of a shared biosynthetic pathway between these compounds. This approach involves cyclization sequences and oxidative steps, providing insights into the biosynthetic processes of these compounds (Yin et al., 2013).

Structure-Function Relationship Studies : Additional research has been conducted on the structure-function relationships of Fusarisetin A, particularly focusing on its effects on cell morphology and the dynamics of actin and microtubules. Synthetic libraries of Fusarisetin analogues have been created for these studies (Caro-Diaz et al., 2014).

Anticancer Properties : (+)-Fusarisetin A has garnered interest due to its anticancer properties, particularly its ability to inhibit the migration and metastasis of cancer cells without showing cell-killing properties that might indicate toxic tendencies. This makes it a potential candidate for cancer therapy (Borman, 2013).

Wirkmechanismus

Fusarisetin A, also known as (+)-Fusarisetin A, is a pentacyclic fungal metabolite that has been identified as a potent cancer migration inhibitor . This article will delve into the mechanism of action of Fusarisetin A, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Fusarisetin A primarily targets cell migration, particularly in cancer cells . It has been observed to affect cell morphology, focusing specifically on actin and microtubule dynamics .

Mode of Action

Fusarisetin A interacts with its targets by inhibiting cell migration . It does this by affecting the dynamics of actin and microtubules, which are key components of the cell’s cytoskeleton and play crucial roles in cell movement .

Biochemical Pathways

It is known that the compound operates via an unexplored mechanism of action associated with cell motility . This suggests that Fusarisetin A may affect pathways related to cell movement and migration.

Pharmacokinetics

The compound’s potency in inhibiting cancer cell migration has been confirmed in vitro , suggesting that it may have favorable bioavailability.

Result of Action

The primary result of Fusarisetin A’s action is the inhibition of cancer cell migration . This is significant because it can potentially halt or retard cancer metastasis, which is the ability of tumor cells to migrate from their tissue of origin and colonize elsewhere in the body .

Action Environment

Given that the compound’s potency has been confirmed in vitro , it is likely that its action can be influenced by factors such as pH, temperature, and the presence of other molecules in the cellular environment.

Eigenschaften

IUPAC Name |

(1S,2S,3S,5R,6S,9R,11S,12R,15R,17S)-5-hydroxy-6-(hydroxymethyl)-3,7,11,15-tetramethyl-4-oxa-7-azapentacyclo[9.8.0.02,9.05,9.012,17]nonadec-18-ene-8,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZSEOKGOHTBLK-KDLRZXEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H](C1)C=C[C@@H]3[C@]2(C(=O)[C@]45[C@H]3[C@@H](O[C@]4([C@@H](N(C5=O)C)CO)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Fusarisetin A | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)